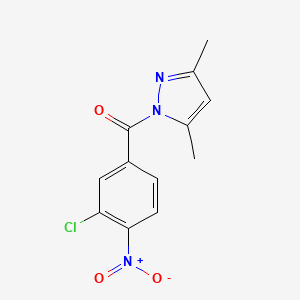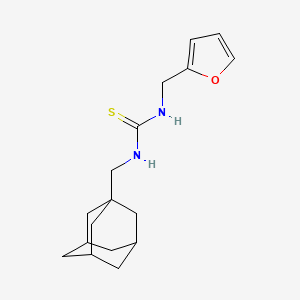
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea, commonly known as AFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFTU belongs to the class of thiourea derivatives and has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AFTU is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
AFTU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. AFTU has been shown to possess antitumor and antifungal activities.
Advantages and Limitations for Lab Experiments
AFTU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFTU has been extensively studied, and its properties and potential applications are well-known. AFTU has been shown to possess a range of biochemical and physiological effects, which makes it a versatile tool for scientific research.
However, AFTU also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. AFTU has been shown to possess some toxic effects, which may limit its use in some experiments. AFTU may also have limited solubility in certain solvents, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of AFTU. One direction is to investigate its potential therapeutic applications in the treatment of viral infections, tumors, and fungal infections. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. A third direction is to investigate its potential applications in drug delivery, as AFTU has been shown to possess some unique properties that may make it useful in this area. Finally, further studies are needed to investigate the safety and toxicity of AFTU, to determine its potential usefulness in clinical applications.
Synthesis Methods
AFTU can be synthesized by reacting 1-adamantylmethylamine with 2-furylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure AFTU.
Scientific Research Applications
AFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess antiviral, antitumor, and antifungal activities. AFTU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has been used in various in vitro and in vivo experiments to investigate its potential therapeutic applications.
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c21-16(18-10-15-2-1-3-20-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPWHHCLRBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

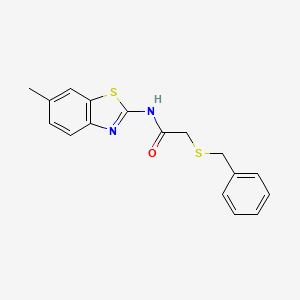
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
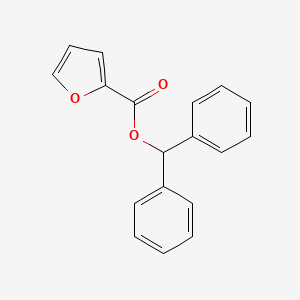
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)


methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
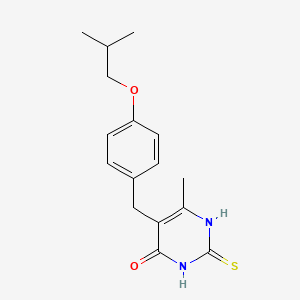

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
